Cas no 31354-57-1 (N-(2-Pyrimidinyl)-formamide)

N-(2-Pyrimidinyl)-formamide is a versatile organic compound with significant applications in the synthesis of pharmaceuticals and agrochemicals. It serves as a key intermediate in the production of various biologically active compounds. This compound offers high purity, excellent stability, and ease of handling, making it a preferred choice in synthetic organic chemistry.
N-(2-Pyrimidinyl)-formamide structure
N-(2-Pyrimidinyl)-formamide structure
Product Name:N-(2-Pyrimidinyl)-formamide
CAS No:31354-57-1
MF:C5H5N3O
MW:123.112700223923
CID:315685
PubChem ID:255580
Update Time:2025-06-24

N-(2-Pyrimidinyl)-formamide Chemical and Physical Properties

Names and Identifiers

    • Formamide,N-2-pyrimidinyl-
    • N-pyrimidin-2-ylformamide
    • AC1L5SQ1
    • AC1Q6QRI
    • AC1Q6QT7
    • formamidopyrimidine
    • formamido-pyrimidine
    • N-(2-pyrimidinyl)formamide
    • N-pyrimidin-2-yl-formamide
    • N-pyrimidin-2-ylmethanamide
    • NSC81210
    • pyrimidinylamino-ketone
    • SCHEMBL11565603
    • DTXSID80292264
    • A820896
    • N-(Pyrimidin-2-yl)formamide
    • Formamide, N-2-pyrimidinyl-
    • AKOS006349313
    • 31354-57-1
    • N-(2-PYRIMIDINYL)-FORMAMIDE
    • SCHEMBL20909
    • ANCSTOBSCOWSPF-UHFFFAOYSA-N
    • NSC-81210
    • N-(2-Pyrimidinyl)-formamide
    • Inchi: 1S/C5H5N3O/c9-4-8-5-6-2-1-3-7-5/h1-4H,(H,6,7,8,9)
    • InChI Key: ANCSTOBSCOWSPF-UHFFFAOYSA-N
    • SMILES: O=CNC1N=CC=CN=1

Computed Properties

  • Exact Mass: 123.04335
  • Monoisotopic Mass: 123.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 90.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 54.9Ų

Experimental Properties

  • Density: 1.328
  • Boiling Point: 285.6°Cat760mmHg
  • Flash Point: 126.5°C
  • Refractive Index: 1.612
  • PSA: 54.88
  • LogP: 0.75380
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

N-(2-Pyrimidinyl)-formamide Security Information

N-(2-Pyrimidinyl)-formamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P840923-250mg
N-(2-Pyrimidinyl)-formamide
31354-57-1
250mg
$ 70.00 2022-06-03
TRC
P840923-500mg
N-(2-Pyrimidinyl)-formamide
31354-57-1
500mg
$ 95.00 2022-06-03
TRC
P840923-2.5g
N-(2-Pyrimidinyl)-formamide
31354-57-1
2.5g
$ 340.00 2022-06-03

N-(2-Pyrimidinyl)-formamide Related Literature

Additional information on N-(2-Pyrimidinyl)-formamide

Professional Introduction to N-(2-Pyrimidinyl)-formamide (CAS No: 31354-57-1)

N-(2-Pyrimidinyl)-formamide, a compound with the chemical formula C₅H₆N₂O, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 31354-57-1, has garnered considerable attention due to its potential applications in drug development and molecular biology research. The structure of N-(2-Pyrimidinyl)-formamide features a pyrimidine ring linked to a formamide moiety, which makes it a versatile scaffold for designing novel bioactive molecules.

The pyrimidine core is a crucial pharmacophore in many therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. Its ability to interact with biological targets such as enzymes and receptors makes it an attractive component in medicinal chemistry. In recent years, researchers have been exploring the synthesis and biological activity of various pyrimidine derivatives, and N-(2-Pyrimidinyl)-formamide has emerged as a promising candidate for further investigation.

One of the most compelling aspects of N-(2-Pyrimidinyl)-formamide is its role in the development of small-molecule inhibitors. These inhibitors can target specific enzymes or pathways involved in diseases, offering a precise and effective therapeutic approach. For instance, studies have shown that derivatives of this compound can inhibit kinases, which are often overactive in cancer cells. By binding to these kinases, N-(2-Pyrimidinyl)-formamide-based inhibitors can disrupt signaling pathways that promote cell proliferation and survival.

Moreover, the formamide group in N-(2-Pyrimidinyl)-formamide contributes to its pharmacological properties by enhancing solubility and bioavailability. This feature is particularly important for drug design, as it ensures that the compound can be effectively absorbed and distributed throughout the body. Additionally, the formamide group can participate in hydrogen bonding interactions with biological targets, further improving binding affinity and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of N-(2-Pyrimidinyl)-formamide with biological targets. These computational studies have provided valuable insights into how the compound interacts with proteins and nucleic acids, guiding the design of more effective derivatives. For example, molecular dynamics simulations have revealed that the pyrimidine ring can adopt multiple conformations upon binding to its target, allowing for flexible interactions that enhance drug efficacy.

In vitro studies have also demonstrated the potential of N-(2-Pyrimidinyl)-formamide as an anti-inflammatory agent. Inflammation is a key pathological process in many chronic diseases, including arthritis and cardiovascular disorders. By inhibiting inflammatory cytokines and enzymes, N-(2-Pyrimidinyl)-formamide-based compounds may offer a new therapeutic strategy for managing these conditions. Preliminary results suggest that these compounds can reduce inflammation without causing significant side effects, making them promising candidates for clinical development.

The synthesis of N-(2-Pyrimidinyl)-formamide has been optimized to ensure high yield and purity. Traditional synthetic routes involve condensation reactions between pyrimidine derivatives and formamides under controlled conditions. However, recent innovations in green chemistry have led to the development of more sustainable synthetic methods. For instance, catalytic hydrogenation techniques have been employed to improve efficiency and reduce waste generation. These advancements not only enhance the environmental sustainability of production but also make the compound more accessible for research purposes.

Another area where N-(2-Pyrimidinyl)-formamide shows promise is in the field of antiviral research. Viruses such as HIV and hepatitis C rely on host cellular machinery for replication, making them vulnerable to inhibitors targeting viral enzymes or proteins. N-(2-Pyrimidinyl)-formamide-based compounds have been designed to interfere with viral replication by inhibiting key enzymes such as proteases and polymerases. Early clinical trials have shown encouraging results, suggesting that these compounds could be developed into effective antiviral therapies.

The versatility of N-(2-Pyrimidinyl)-formamide extends beyond its applications in drug development. It serves as a valuable tool in biochemical research, helping scientists understand fundamental processes such as DNA replication and protein synthesis. By studying how this compound interacts with biological systems, researchers can gain insights into disease mechanisms and develop innovative diagnostic tools.

In conclusion, N-(2-Pyrimidinyl)-formamide (CAS No: 31354-57-1) is a multifaceted compound with significant potential in pharmaceuticals and biotechnology. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug design. Recent research has highlighted its role in developing inhibitors for kinases, anti-inflammatory agents, and antiviral therapies. With ongoing advancements in synthetic chemistry and computational biology, the future prospects for N-(2-Pyrimidinyl)-formamide are bright indeed.

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